6-O-Desmethyl donepezil-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Desmethyl donepezil-d7 is a deuterated analog of 6-O-Desmethyl donepezil. This compound is primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies. The deuterium labeling helps in differentiating the compound from its non-labeled counterpart during mass spectrometric analysis, making it a valuable tool in drug metabolism and pharmacokinetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethyl donepezil-d7 involves the incorporation of deuterium atoms into the 6-O-Desmethyl donepezil molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents, ensuring the efficient incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
6-O-Desmethyl donepezil-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved .
Scientific Research Applications
6-O-Desmethyl donepezil-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard to quantify the concentration of 6-O-Desmethyl donepezil in biological samples.
Drug Metabolism Research: Helps in studying the metabolic pathways and identifying metabolites of 6-O-Desmethyl donepezil.
Stable Isotope Labeling: Used in various research applications to trace the distribution and fate of the compound in biological systems
Mechanism of Action
6-O-Desmethyl donepezil-d7 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
6-O-Desmethyl donepezil-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
6-O-Desmethyl donepezil: The non-deuterated analog used in similar research applications.
5-O-Desmethyl donepezil: Another metabolite of donepezil with similar applications but different metabolic pathways.
Donepezil: The parent compound used in the treatment of Alzheimer’s disease
Biological Activity
6-O-Desmethyl donepezil-d7 is a deuterated derivative of 6-O-desmethyl donepezil, a significant active metabolite of donepezil, which is primarily utilized in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and therapeutic implications.
This compound has the molecular formula C24H29D7NO3 and a molecular weight of approximately 422.0 g/mol. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies, making it valuable in pharmacokinetic research .
As an acetylcholinesterase inhibitor, this compound functions similarly to its parent compound, donepezil. It inhibits the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent .
Pharmacokinetics
Research indicates that 6-O-desmethyl donepezil exhibits pharmacokinetic properties that are dose-dependent. In studies involving experimental pigs, plasma concentrations of both donepezil and its metabolite were significantly affected by gastrointestinal conditions induced by dextran sodium sulfate (DSS). Notably, a prolonged intestinal transit time correlated with higher plasma concentrations of donepezil but not for 6-O-desmethyl donepezil, suggesting differential absorption characteristics .
Table 1: Pharmacokinetic Parameters of Donepezil and 6-O-Desmethyl Donepezil
Parameter | Donepezil (10 mg) | 6-O-Desmethyl Donepezil |
---|---|---|
Cmax (ng/mL) | 1.25 ± 0.19 | Not specified |
Tmax (h) | 5 | Decreased |
AUC (ng·h/mL) | Significantly higher with DSS | Not specified |
Plasma Concentration Ratio | Approximately 2:1 (DSS vs no DSS) | Not applicable |
Biological Activity and Efficacy
The biological activity of this compound has been shown to parallel that of donepezil. It retains significant AChE inhibition capabilities in vitro, comparable to its parent compound. The presence of deuterium may enhance its metabolic stability and bioavailability, making it a promising candidate for further research in AD treatment .
Case Studies
- Gastrointestinal Impact Study : A study involving DSS-induced gastrointestinal injury demonstrated that both donepezil and its metabolite had altered pharmacokinetics under pathological conditions. This finding suggests the need for dosage adjustments in patients with gastrointestinal issues to avoid toxicity and ensure efficacy .
- Pharmacogenetic Analysis : Research has shown that genetic factors significantly influence the metabolism and therapeutic response to donepezil and its metabolites. Variants in cytochrome P450 enzymes can affect drug clearance rates, necessitating personalized treatment approaches for optimal outcomes in AD patients .
Properties
Molecular Formula |
C23H27NO3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D,15D2 |
InChI Key |
DJRBBQJREIMIEU-SLKCBCNNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.